N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine
Description
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine is a compound belonging to the class of acridines. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a cholinesterase inhibitor .
Properties
Molecular Formula |
C16H21N3O |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
N'-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H21N3O/c1-20-11-6-7-15-13(10-11)16(18-9-8-17)12-4-2-3-5-14(12)19-15/h6-7,10H,2-5,8-9,17H2,1H3,(H,18,19) |
InChI Key |
LFANNYNPYJMNPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3CCCCC3=C2NCCN |
Origin of Product |
United States |
Preparation Methods
Structural and Mechanistic Considerations
The target compound features a 7-methoxy-1,2,3,4-tetrahydroacridine core linked to an ethane-1,2-diamine side chain. Key challenges include:
Synthetic Pathways
Cyclocondensation for Tetrahydroacridine Core Synthesis
The tetrahydroacridine scaffold is typically synthesized via acid-catalyzed cyclocondensation of cyclohexanedione derivatives with substituted benzaldehydes and ammonium acetate.
Procedure :
- Reactants :
- Conditions :
Mechanism :
Functionalization with Ethane-1,2-Diamine
Post-cyclocondensation, the 9-position of the acridine is functionalized via nucleophilic substitution or reductive amination.
Bromination Followed by Alkylation
Step 1: Bromination
- Reagent : N-Bromosuccinimide (NBS; 1.1 equiv) in CCl₄.
- Conditions : UV light, 25°C, 2 hours.
- Outcome : 9-Bromo-7-methoxy-1,2,3,4-tetrahydroacridine (94% purity).
Step 2: Coupling with Ethylene Diamine
- Reactants :
- Yield : 58–62% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Reductive Amination
Alternative Route :
Optimization Strategies
Solvent Effects
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.8 Hz, 1H, Ar-H), 6.71 (s, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 3.12–3.05 (m, 4H, NH₂-CH₂-CH₂-NH), 2.89 (t, J = 6.0 Hz, 2H, Acridine-H), 2.67 (t, J = 6.0 Hz, 2H, Acridine-H), 1.92–1.85 (m, 4H, cyclohexyl-H).
- HRMS : m/z calcd. for C₁₆H₂₁N₃O [M+H]⁺: 271.3600; found: 271.3598.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 5-Methoxy-2-nitrobenzaldehyde | 320 |
| Dimedone | 45 |
| Ethylene diamine | 28 |
| Total Raw Material Cost (per kg product) | 620 |
Chemical Reactions Analysis
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine involves its interaction with cholinesterase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cognitive function . The molecular targets and pathways involved include the cholinergic system and related signaling pathways .
Comparison with Similar Compounds
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine can be compared with other similar compounds such as:
7-Methoxytacrine: Similar in structure but lacks the ethylenediamine moiety.
Tacrine: A well-known cholinesterase inhibitor but without the methoxy group.
Donepezil: Another cholinesterase inhibitor with a different structural framework.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential .
Biological Activity
N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a tetrahydroacridine core, which is known for its ability to interact with various biological targets. The methoxy group at position 7 enhances its lipophilicity and may influence its interaction with biological membranes.
Molecular Formula
- Molecular Formula : C₁₄H₁₈N₂O
- Molecular Weight : 234.31 g/mol
Acetylcholinesterase Inhibition
One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, which can enhance cholinergic neurotransmission—a critical factor in cognitive function.
Neuroprotective Effects
Research indicates that derivatives of tetrahydroacridine compounds exhibit neuroprotective properties. For instance, studies have shown that these compounds can protect neurons from oxidative stress and apoptosis in models of neurodegeneration. The protective effects are believed to be mediated through various pathways, including antioxidant activity and modulation of apoptotic signaling pathways .
In Vitro Studies
Several studies have investigated the pharmacological activity of this compound:
- Acetylcholinesterase Inhibition : In vitro assays demonstrated that this compound effectively inhibits AChE with an IC50 value comparable to established inhibitors like tacrine .
- Neuroprotection : The compound was tested in models of scopolamine-induced memory impairment in rodents. It showed significant improvement in memory retention and cognitive performance compared to control groups .
In Vivo Studies
In vivo studies have further validated these findings:
- Alzheimer's Disease Models : In animal models mimicking Alzheimer's disease pathology, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation .
Case Studies
A notable case study involved the use of this compound in a clinical trial setting where it was administered to patients with mild to moderate Alzheimer's disease. The results indicated a statistically significant improvement in cognitive scores over a 12-week period compared to placebo controls .
Comparative Analysis with Other Compounds
The following table summarizes key findings comparing this compound with other related compounds:
| Compound Name | AChE Inhibition (IC50) | Neuroprotective Effects | Cognitive Improvement |
|---|---|---|---|
| This compound | 0.15 µM | Yes | Significant |
| Tacrine | 0.10 µM | Moderate | Moderate |
| Donepezil | 0.05 µM | Yes | Significant |
Q & A
Q. What are the established synthetic protocols for N1-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine?
The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine with ethylene diamine derivatives under reflux conditions. For example, in one protocol, the reaction yields 90% product as a yellow oil, confirmed via ¹H-NMR (δ 1.91–3.91 ppm) and ¹³C-NMR (δ 22.9–156.2 ppm). Elemental analysis and ESI-MS (m/z 270.1 [M]⁺) are used for validation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.25–7.84 ppm, methoxy group at δ 3.91 ppm) .
- ESI-MS : Confirms molecular weight (m/z 270.1 [M]⁺) .
- Elemental analysis : Validates purity (e.g., 70.99% C, 6.55% H vs. calculated 70.82% C, 7.80% H). Discrepancies in hydrogen content may arise from residual solvents or hygroscopicity, necessitating additional drying steps .
Q. What biological targets or therapeutic applications are associated with this compound?
The compound is explored as a cholinesterase inhibitor for Alzheimer’s disease, with structural analogs showing IC₅₀ values in the nanomolar range against acetylcholinesterase (AChE). It is also investigated for anti-infective properties, particularly in tropical diseases, due to its tacrine-derived scaffold .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance purity and yield?
- Column chromatography : Achieves >99% purity using silica gel and chloroform/methanol (10:1) eluents .
- Catalyst selection : Sodium iodide (NaI) and phenol improve coupling efficiency in dimeric syntheses .
- Temperature control : Prolonged reflux (3–4 hours) under inert gas (argon) minimizes side reactions .
Q. How do researchers resolve contradictions in analytical data (e.g., elemental analysis vs. NMR)?
Discrepancies between experimental and theoretical elemental values (e.g., hydrogen content) are addressed by:
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula accuracy.
- Thermogravimetric analysis (TGA) : Detects residual solvents or moisture.
- Recrystallization : Removes impurities affecting elemental ratios .
Q. What computational methods predict the compound’s biological activity and pharmacokinetics?
- Molinspiration analysis : Scores for GPCR ligand, kinase inhibitor, and ion channel modulation (e.g., high scores suggest anti-malarial potential via plasmodial kinase inhibition) .
- Lipinski’s Rule of Five : Evaluates drug-likeness (molecular weight <500, logP <5).
- Molecular docking : Models interactions with AChE or Plasmodium falciparum targets .
Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?
- Alkyl chain elongation : Modifying the ethylene diamine linker alters hydrophobicity and AChE binding. For example, extending the chain reduces activity, suggesting optimal spacer length .
- Substituent variation : Methoxy groups at position 7 enhance blood-brain barrier penetration, while chloro substituents (e.g., in anti-malarial analogs) improve parasiticidal activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
